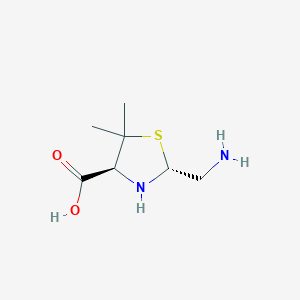

D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid

CAS No.:

Cat. No.: VC17347560

Molecular Formula: C7H14N2O2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O2S |

|---|---|

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | (2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)/t4-,5+/m1/s1 |

| Standard InChI Key | COKGSRJPLUNYIU-UHNVWZDZSA-N |

| Isomeric SMILES | CC1([C@@H](N[C@H](S1)CN)C(=O)O)C |

| Canonical SMILES | CC1(C(NC(S1)CN)C(=O)O)C |

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The compound’s core consists of a thiazolidine ring—a saturated five-membered ring containing one sulfur and one nitrogen atom. The (2R,4S) configuration places the aminomethyl group (-CHNH) in the R orientation at C-2 and the carboxylic acid (-COOH) in the S orientation at C-4 . The 5,5-dimethyl substituents introduce steric hindrance, likely influencing ring conformation and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.27 g/mol | |

| IUPAC Name | (2R,4S)-2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| CAS Registry Number | 2518-70-9 | |

| SMILES Notation | CC1(C@@HC(=O)O)C |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol is cited, thiazolidine derivatives are typically synthesized via cyclocondensation of cysteine or its analogs with aldehydes . For this compound, a plausible route involves:

-

Aldehyde Selection: Use of a pre-functionalized aldehyde containing the aminomethyl group.

-

Cyclization: Reaction with L-cysteine under acidic conditions to form the thiazolidine ring.

-

Methylation: Introduction of dimethyl groups at C-5 via alkylating agents.

Table 2: Comparison with Related Thiazolidine Syntheses

Industrial Status

As of 2025, the compound is listed as discontinued in commercial catalogs , suggesting limited large-scale production. Current availability likely depends on custom synthesis.

Physicochemical Properties

Solubility and Stability

The carboxylic acid and amine functionalities impart amphoteric character, enabling solubility in both acidic and basic aqueous media. The dimethyl groups enhance hydrophobic interactions, potentially reducing water solubility compared to non-methylated analogs.

Thermal Behavior

No melting point data are available, but analogous thiazolidines exhibit melting points between 180–220°C . Thermal decomposition likely occurs above 250°C, releasing CO, NH, and sulfur-containing gases.

Chemical Reactivity

Functional Group Transformations

-

Carboxylic Acid: Can form salts (e.g., sodium ), esters, or amides.

-

Primary Amine: Participates in Schiff base formation, acylation, and coordination chemistry.

-

Thiazolidine Ring: Susceptible to ring-opening under strong acidic or oxidizing conditions.

Stereochemical Stability

The (2R,4S) configuration may racemize under high pH or elevated temperatures, necessitating careful storage at neutral pH and low temperatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume